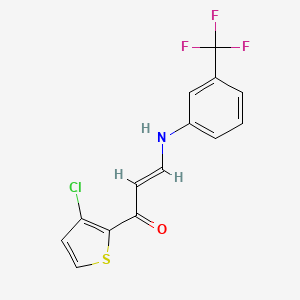

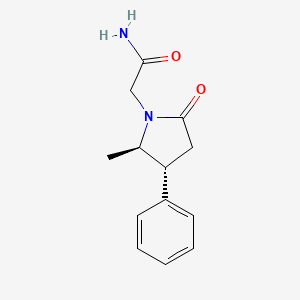

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide, also known as MTSES, is a sulfhydryl-modifying reagent that has been widely used in scientific research. It is a small molecule that can selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.

Scientific Research Applications

Thrombin and Factor Xa Inhibitors : A study described the synthesis of new classes of dual fXa/thrombin and selective thrombin inhibitors. These inhibitors were developed through modifications to the sulfonamide group, demonstrating significant oral bioavailability. This has implications for the development of anticoagulant drugs (Young et al., 2007).

Electro-Optic Materials : Another research focused on the synthesis of heterocycle-based derivatives, including diethanolaminomethyl-functionalized compounds. These materials have applications in nonlinear optical/electro-optic multilayers, useful for various electronic and photonic devices (Facchetti et al., 2003).

Tautomerism Study : The tautomerism in the sulfonamide moiety was examined through the synthesis of specific benzensulfonamides. This study used density functional theory and other computational methods to analyze the stability and structure of these compounds, contributing to a better understanding of their chemical properties (Ettehadi et al., 2018).

CCR5 Antagonists for HIV-1 Infection : Research into methylbenzenesulfonamide derivatives has shown potential for their use as CCR5 antagonists, which could be significant in preventing human HIV-1 infection. This highlights the role of these compounds in developing new therapeutic agents for HIV (Cheng De-ju, 2015).

Corrosion Inhibition of Iron : Piperidine derivatives, including those related to the given chemical structure, have been studied for their corrosion inhibition properties on iron. This has implications for industrial applications where corrosion resistance is crucial (Kaya et al., 2016).

Photosensitizers for Photodynamic Therapy : The synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. This indicates potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

properties

IUPAC Name |

(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-11-3-5-12(6-4-11)7-8-20(18,19)15-13-9-14(17)16(2)10-13/h3-8,13,15H,9-10H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQXOQFYRSIMMD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CC(=O)N(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CC(=O)N(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2631753.png)

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B2631768.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)